1-{3-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)oxy]phenyl}-1-ethanone
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Overview
Description
1-{3-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)oxy]phenyl}-1-ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothieno-pyrimidine moiety, which is known for its diverse biological activities. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)oxy]phenyl}-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno-pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to achieve efficient large-scale production. The choice of solvents, temperature, and reaction time are critical factors that influence the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-{3-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)oxy]phenyl}-1-ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-{3-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4[3H]one : Shares a similar core structure but lacks the ethanone group .
- 5-Methyl-1,2,3,4-tetrahydronaphthalene : Similar in terms of the tetrahydro structure but differs in the functional groups attached .
Uniqueness
1-{3-[(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL)oxy]phenyl}-1-ethanone is unique due to the presence of both the benzothieno-pyrimidine core and the ethanone group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
1-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-11(22)13-6-5-7-14(10-13)23-18-17-15-8-3-4-9-16(15)24-19(17)21-12(2)20-18/h5-7,10H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETLELWNOUNAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=CC(=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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